4,5-Dimethoxy-2-nitrocinnamic acid

Description

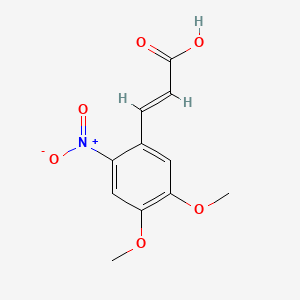

4,5-Dimethoxy-2-nitrocinnamic acid (CAS: 20567-38-8) is a nitro-substituted cinnamic acid derivative with the molecular formula C₁₁H₁₁NO₆ and a molecular weight of 253.21 g/mol . Structurally, it features a cinnamic acid backbone (a phenyl group attached to an acrylic acid) substituted with two methoxy groups at positions 4 and 5 and a nitro group at position 2 (Figure 1). This compound is commercially available at ≥97–98% purity and is commonly used in organic synthesis, pharmaceutical intermediates, and materials science research . Its melting point is approximately 293°C (with decomposition), and it exhibits moderate stability under standard storage conditions .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-9-5-7(3-4-11(13)14)8(12(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIRMMAJZSOLEW-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20567-38-8 | |

| Record name | 4,5-Dimethoxy-2-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Table 1: Comparison of 4,5-Dimethoxy-2-nitrocinnamic Acid with Selected Analogues

Functional and Reactivity Differences

Nitro Group Position and Electronic Effects

- The 2-nitro group in this compound creates strong electron-withdrawing effects, enhancing electrophilic reactivity compared to non-nitro analogues like 3,4-dimethoxycinnamic acid (CAS 2316-26-9) . This makes it more reactive in nucleophilic substitution or coupling reactions.

- In contrast, 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6) lacks the conjugated double bond of cinnamic acid, reducing its utility in photopolymerization or UV-absorbing applications .

Methoxy Group Influence

- The 4,5-dimethoxy substitution pattern improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to mono-methoxy derivatives. However, it reduces solubility in nonpolar solvents relative to simpler cinnamic acids .

Backbone Modifications

- Replacing the acrylic acid group with a benzyl bromide (as in 4,5-dimethoxy-2-nitrobenzyl bromide , CAS 53413-67-5) converts the compound into a versatile alkylating agent, useful in protecting group chemistry .

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural identity of 4,5-Dimethoxy-2-nitrocinnamic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern, with distinct signals for methoxy (-OCH₃) and nitro (-NO₂) groups. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (m/z 253.21) and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures consistency with reported spectral data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. Store the compound in a cool, dry environment, as prolonged storage may lead to degradation and increased hazards . Dispose of waste via certified hazardous waste services, adhering to federal and local regulations.

Q. How can researchers verify the purity of this compound before experimental use?

- Methodological Answer : Perform High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with certified standards. Thin-Layer Chromatography (TLC) using silica gel plates (eluent: ethyl acetate/hexane) can preliminarily identify impurities. Quantitative analysis via elemental analysis (C, H, N) ensures stoichiometric consistency with the molecular formula (C₁₁H₁₁NO₆) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH gradients (1–14) and temperatures (4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy and HPLC. The nitro group may hydrolyze under strongly acidic/basic conditions, while methoxy substituents enhance thermal stability. Store in amber vials at –20°C for long-term preservation .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, highlighting electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect activates the ortho/para positions for substitution. Solvent effects (PCM model) simulate reaction environments. Compare computed IR/NMR spectra with experimental data to validate predictions .

Q. What strategies resolve contradictions in reported synthetic yields of derivatives (e.g., esters or amides)?

- Methodological Answer : Optimize reaction conditions by screening catalysts (e.g., HATU, DCC), solvents (DMF, THF), and temperatures. Use Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time). Purify intermediates via column chromatography (silica gel, gradient elution) and characterize by melting point analysis and LC-MS. Contradictions may arise from residual solvents or unreacted starting materials, necessitating rigorous purification .

Q. How does the nitro group influence photophysical properties in UV-Vis studies?

- Methodological Answer : The nitro group induces a bathochromic shift due to its electron-withdrawing nature, extending π-conjugation. Record UV-Vis spectra in solvents of varying polarity (e.g., ethanol, DMSO) to observe solvatochromic effects. Compare with analogs (e.g., 3,4-Dimethoxycinnamic acid) to isolate the nitro group’s contribution. Time-Dependent DFT (TD-DFT) can simulate electronic transitions .

Q. What mechanistic insights explain the compound’s behavior in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro group meta-directs electrophiles, while methoxy groups act as ortho/para directors. Monitor NAS reactions (e.g., with amines) via in situ FTIR to track intermediate formation. Kinetic studies under varying temperatures determine activation energy (Arrhenius plot). X-ray crystallography of intermediates validates regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.